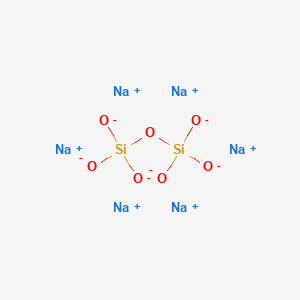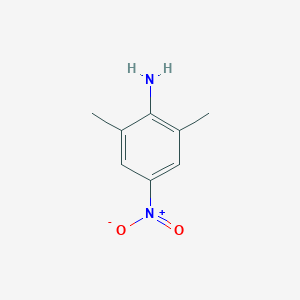
2,6-二甲基-4-硝基苯胺
描述
2,6-Dimethyl-4-nitroaniline is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.177 . It is also known by its common name 2,6-Dimethyl-4-nitroaniline .
Synthesis Analysis
The synthesis of nitroaniline derivatives, such as 2,6-Dimethyl-4-nitroaniline, can be achieved through various methods. One common method involves the direct substitution of hydrocarbons with nitric acid or displacement reactions with nitrite ions . Another approach involves the nitration of alkanes at high temperatures in the vapor phase .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-4-nitroaniline consists of a benzene ring with two methyl groups and a nitro group attached to it . The exact mass of the molecule is 166.074234 .
Chemical Reactions Analysis
Nitro compounds like 2,6-Dimethyl-4-nitroaniline can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The nitro group in these compounds can also be reduced to an amino group .
Physical And Chemical Properties Analysis
2,6-Dimethyl-4-nitroaniline has a density of 1.2±0.1 g/cm3, a boiling point of 352.6±37.0 °C at 760 mmHg, and a flash point of 167.0±26.5 °C . The compound has a LogP value of 2.31, indicating its lipophilicity .
科学研究应用
Non-Linear Optical Materials
2,6-Dimethyl-4-nitroaniline: is studied for its potential as a non-linear optical material due to its aromatic structure and electron-donating and -accepting groups . These properties are essential in the development of materials for photonics, where control over light is crucial. Non-linear optical materials have applications in high-speed telecommunications, data processing, and other technologies that rely on the manipulation of light.
Organic Electronics
The compound’s ability to donate and accept electrons makes it a candidate for use in organic electronics . Organic semiconductors, which include certain aniline derivatives, are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Piezoelectric Materials
Research has shown that 2,6-Dimethyl-4-nitroaniline can be incorporated into nano-crystals within polymer fibers to create materials with high piezoelectric output voltage . This application is significant for energy harvesting technologies, where mechanical stress can be converted into electrical energy, and vice versa.
Fluorescent Materials
The compound exhibits solid-state blue fluorescence, which is valuable for emission applications . This property can be utilized in the development of new types of fluorescent dyes, sensors, and imaging agents that require stable and long-lasting luminescence.
Aromatic Intermediate
As an aromatic intermediate, 2,6-Dimethyl-4-nitroaniline is used in the synthesis of various chemical compounds . Its structure serves as a building block in the creation of more complex molecules for pharmaceuticals, agrochemicals, and dyes.
Structural Analysis Model Compound
The structure of 2,6-Dimethyl-4-nitroaniline derivatives serves as a model for studying the properties of non-linear optical organic materials . Understanding the structural characteristics of such compounds helps in designing materials with desired optical and electronic properties.
安全和危害
未来方向
作用机制
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, often leading to toxic effects
Mode of Action
Nitro compounds, such as 2,6-Dimethyl-4-nitroaniline, are typically reduced by acquiring an electron, which can lead to the formation of various intermediates
Biochemical Pathways
Nitro compounds can participate in various chemical reactions, including nucleophilic substitution and reduction . The downstream effects of these reactions on biochemical pathways would depend on the specific targets and mode of action of 2,6-Dimethyl-4-nitroaniline.
Result of Action
It is known that nitro compounds can cause various toxic effects, including skin and eye irritation, and respiratory issues . The specific effects of 2,6-Dimethyl-4-nitroaniline would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 2,6-Dimethyl-4-nitroaniline can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the reactivity of nitro compounds . Additionally, factors such as temperature and pH can influence the stability and activity of the compound .
属性
IUPAC Name |
2,6-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBSVUUVECHDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168716 | |
| Record name | Benzenamine, 2,6-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16947-63-0 | |
| Record name | 2,6-Dimethyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016947630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16947-63-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,6-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-4-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TW9QVR29N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of 2,6-Dimethyl-4-nitroaniline unique?
A1: The synthesis of 2,6-Dimethyl-4-nitroaniline presents a unique challenge due to the steric effects of the two methyl groups adjacent to the amine group []. These bulky groups hinder the resonance interaction between the amine's lone pair electrons and the nitro group, impacting its reactivity. The research paper by Wepster et al. [] describes an effective method for synthesizing 2,6-Dimethyl-4-nitroaniline with high yields (80-90%) by first nitrating 2,6-dimethyl-(p-toluenesulpho) anilide or 2,6-dimethyl-benzenesulphoanilide in aqueous acetic acid, followed by deacylation.
Q2: How does the steric hindrance in 2,6-Dimethyl-4-nitroaniline manifest itself in its chemical behavior?
A2: The significant steric hindrance caused by the methyl groups in 2,6-Dimethyl-4-nitroaniline noticeably impacts its reactivity. This effect is evident in the rate of deacylation of 2,6-dimethyl-4-nitroacetanilide in sodium methoxide solution. The observed rate aligns with the anticipated steric inhibition of mesomerism []. Essentially, the bulky methyl groups restrict the resonance stabilization typically associated with aniline derivatives, making reactions like deacylation slower.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



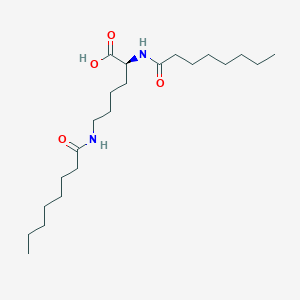
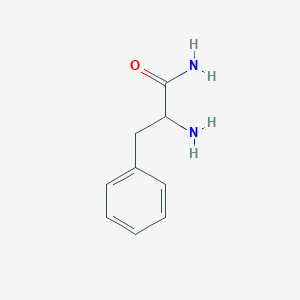

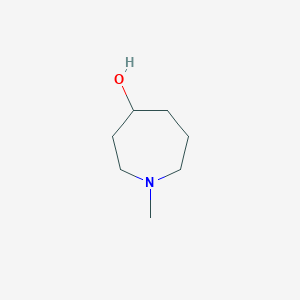
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)



![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
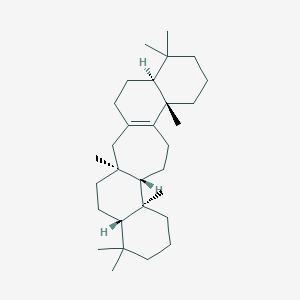
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)

